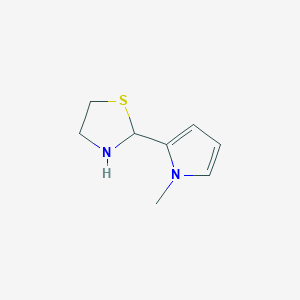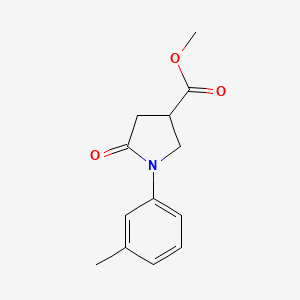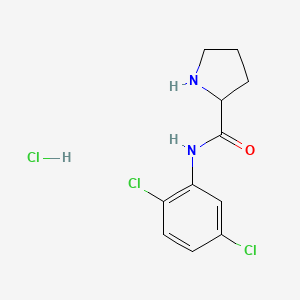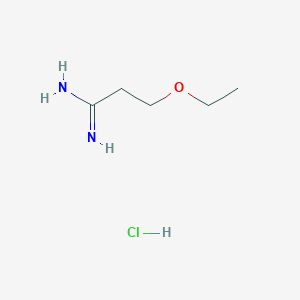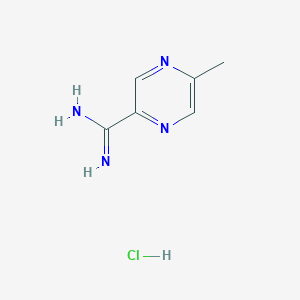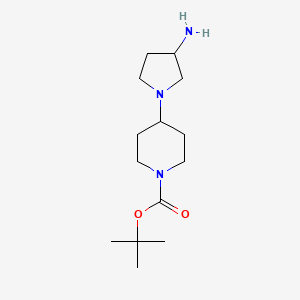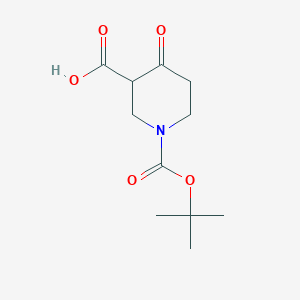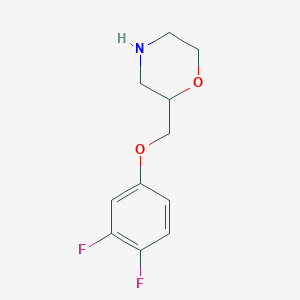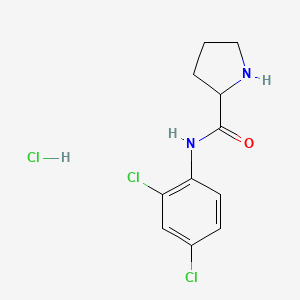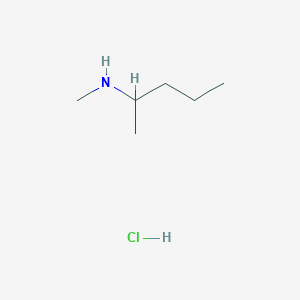![molecular formula C12H14ClNO B1416824 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide CAS No. 23459-47-4](/img/structure/B1416824.png)
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Descripción general
Descripción
“2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. The exact mass of the molecule is 223.0763918 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 g/mol . It is a powder at room temperature with a melting point of 69-70°C .Aplicaciones Científicas De Investigación
Metabolic Studies in Liver Microsomes
A significant aspect of the scientific research involving chloroacetamide herbicides, which are structurally related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, focuses on their metabolism in liver microsomes. Studies have shown that compounds like acetochlor and butachlor, which have structural similarities to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, are metabolized in rat and human liver microsomes. The metabolic pathway involves complex processes leading to potentially carcinogenic products, highlighting the importance of understanding these compounds' biotransformation (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structural analysis of compounds similar to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide. Studies involve the synthesis of various acetamide derivatives, analyzing their conformations and structures, which can be crucial for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).
Application in Organic Chemistry
Additionally, compounds related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide have been synthesized and characterized in the context of organic chemistry, offering insights into potential applications in medicinal chemistry and drug design. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves steps like acetylation and esterification, which are fundamental in organic synthesis (Zhong-cheng & Wan-yin, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGOYCOSZJVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



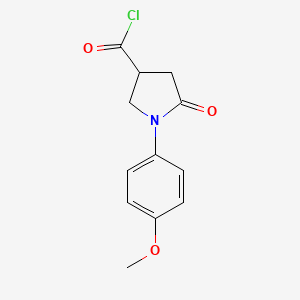
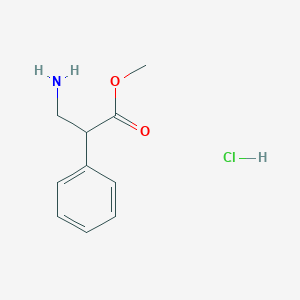
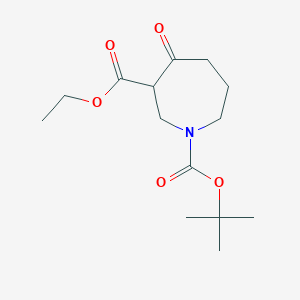
![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)
